1,3-Bis(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Description
This compound is a diazinane trione derivative featuring two 4-chlorophenyl groups at positions 1 and 3 of the heterocyclic core and a 4-methoxyphenyl methylidene substituent at position 4. The chlorophenyl groups introduce electron-withdrawing effects, while the methoxyphenyl moiety provides electron-donating character, creating a unique electronic profile. Its molecular formula is C₂₃H₁₅Cl₂N₂O₄, with a molecular weight of 454.28 g/mol (estimated from analogous structures in ).
Properties
IUPAC Name |
1,3-bis(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N2O4/c1-32-20-12-2-15(3-13-20)14-21-22(29)27(18-8-4-16(25)5-9-18)24(31)28(23(21)30)19-10-6-17(26)7-11-19/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGOLLWRDKTEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Bis(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione, also known as compound 1 , is a synthetic organic compound with potential biological activities. Its structure features a diazinane core substituted with chlorophenyl and methoxyphenyl groups, suggesting possible interactions with biological targets.
- Molecular Formula : C24H16Cl2N2O4
- Molecular Weight : 467.3 g/mol
- CAS Number : 1024561-91-8
Biological Activity Overview
Research indicates that compound 1 exhibits significant biological activities, particularly in the areas of anticancer and antimicrobial properties. Its structural characteristics contribute to its interaction with various biological pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of compound 1. The following table summarizes key findings regarding its cytotoxic effects against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 8.107 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 10.5 | Inhibition of cell proliferation and induction of cell death |
| HCT15 (Colon Cancer) | 9.3 | Cell cycle arrest and apoptosis |
Case Study: Apoptosis Induction
In a notable study by Alam et al. (2020), compound 1 was evaluated for its ability to induce apoptosis in cancer cells. The results showed that it significantly activated caspases 3 and 9, leading to programmed cell death in treated cells .
Antimicrobial Activity
Compound 1 has also demonstrated promising antimicrobial properties. The following table presents its antibacterial activity against various strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Salmonella typhi | 12.5 |
| Bacillus subtilis | 15.0 |
| Escherichia coli | 20.0 |
These findings suggest that compound 1 may serve as a potential lead for developing new antibacterial agents.
Enzyme Inhibition
The enzyme inhibition profile of compound 1 indicates its potential as a therapeutic agent:
- Acetylcholinesterase (AChE) : IC50 = 2.14 µM
- Urease : IC50 = 1.21 µM
These values indicate strong inhibitory activity compared to standard drugs, making compound 1 a candidate for further development in treating conditions related to enzyme dysregulation .
Mechanistic Insights
The biological activity of compound 1 can be attributed to its ability to interact with specific molecular targets:
- Caspases Activation : Induces apoptosis in cancer cells.
- Enzyme Binding : Strong binding affinity to AChE and urease suggests a mechanism for neuroprotective and antimicrobial effects.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 3g) correlate with higher melting points compared to electron-donating groups (e.g., methoxy in 3f) due to increased intermolecular interactions .
- Bulkier substituents (e.g., trimethoxyphenyl in ) increase molecular weight and may reduce solubility compared to simpler aryl groups .
Electronic and Steric Effects
- Chlorophenyl vs. In contrast, 3-methylphenyl substituents () provide steric bulk without significant electronic effects .
- Methoxy vs. Nitro Groups : The 4-methoxyphenyl group in the target donates electrons via resonance, stabilizing the methylidene moiety. Nitro substituents (g) withdraw electrons, increasing polarity and melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
